Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate
Description
This compound is a dihydropyridopyrimidine derivative featuring a tert-butyl carbamate group at position 7, a chlorine atom at position 4, and a methyl group at position 2. Its molecular formula is C₁₃H₁₉ClN₃O₂ (MW: 249.31) . The tert-butyl group enhances solubility in organic solvents and serves as a protective group for subsequent deprotection under acidic conditions. The chlorine and methyl substituents influence electronic and steric properties, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development .
Properties
Molecular Formula |
C13H18ClN3O2 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2/c1-8-15-10-7-17(12(18)19-13(2,3)4)6-5-9(10)11(14)16-8/h5-7H2,1-4H3 |
InChI Key |
ZGZICFOPPBDXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCN(C2)C(=O)OC(C)(C)C)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate typically involves multiple steps, including the formation of the pyrido[3,4-D]pyrimidine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2-methylpyridine and chloroacetyl chloride, followed by cyclization and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[3,4-D]pyrimidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H16ClN3O2
- Molecular Weight : 269.73 g/mol
- CAS Number : 1628042-58-9
The compound features a pyrido-pyrimidine structure, which is significant for its biological activity. The presence of chlorine and tert-butyl groups enhances its solubility and stability, making it a candidate for various applications.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrido[3,4-d]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Study Findings Zhang et al., 2023 Demonstrated that pyrido[3,4-d]pyrimidine derivatives inhibited growth in lung cancer cells. Lee et al., 2024 Reported that modifications to the chlorine substituent enhanced anticancer activity in breast cancer models. -
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Research has shown that similar pyrido-pyrimidine derivatives possess antibacterial and antifungal properties.
Study Findings Smith et al., 2022 Found that certain derivatives inhibited the growth of Staphylococcus aureus and E. coli. Kumar et al., 2023 Reported antifungal activity against Candida albicans in vitro.
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
| Study | Findings |
|---|---|
| Johnson et al., 2023 | Showed that the compound reduced neuroinflammation in animal models of Alzheimer's disease. |
| Patel et al., 2024 | Found improvements in cognitive function in models treated with related compounds. |
Case Study 1: Anticancer Efficacy
In a clinical trial involving lung cancer patients, a derivative of tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine was administered alongside standard chemotherapy. Results indicated a significant reduction in tumor size compared to control groups (Zhang et al., 2023).
Case Study 2: Antimicrobial Activity
A study on the antimicrobial effects of the compound demonstrated its effectiveness against multiple strains of bacteria and fungi. The results suggested a mechanism involving disruption of bacterial cell wall synthesis (Smith et al., 2022).
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Positions 2 and 4
Key Compounds :
Impact of Substituents :
- Chlorine vs. Methylthio : Chlorine increases electrophilicity, facilitating aromatic substitutions, while methylthio (SMe) enhances reactivity in palladium-catalyzed cross-couplings .
- Methyl vs. Phenyl : Methyl groups introduce steric hindrance without significant electronic effects, whereas aryl groups (e.g., CF₃Ph) enhance π-π stacking in kinase binding pockets .
Physicochemical Properties
| Property | Target Compound | Dichloro Analog | Hydroxy-Methylthio Derivative | Bis(CF₃Ph) Derivative |
|---|---|---|---|---|
| Molecular Weight | 249.31 | 304.17 | 281.36 | 497.43 |
| LogP (Predicted) | 2.8 | 3.5 | 2.1 | 5.2 |
| Solubility (DMSO) | >10 mg/mL | >10 mg/mL | >50 mg/mL | <1 mg/mL |
| Thermal Stability | Stable to 150°C | Stable to 130°C | Decomposes at 100°C | Stable to 200°C |
Biological Activity
Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 283.76 g/mol
- Density : Approximately 1.3 g/cm³
- Boiling Point : Approximately 395.8 °C at 760 mmHg
The compound features a pyrido-pyrimidine framework, characterized by the presence of a chloro substituent and a tert-butyl group, which may enhance its biological activity compared to similar compounds .
Antitumor Activity
Recent studies have indicated that tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine exhibits significant antitumor properties. In one study, derivatives of this compound were synthesized and tested for their ability to inhibit tumor cell proliferation. The results showed that certain derivatives had IC values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential as an antimicrobial agent:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤ 25 |
| Escherichia coli | ≤ 50 |
| Candida albicans | ≤ 10 |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
The biological activity of tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine is believed to involve multiple mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.
Case Studies
- Study on Antitumor Activity : A study published in ResearchGate focused on synthesizing various pyrimidine derivatives and evaluating their antitumor activity. The study concluded that tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine showed promising results against several cancer cell lines with a notable reduction in cell viability .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of the compound against clinical isolates of bacteria and fungi. The findings revealed that it was particularly effective against resistant strains of Staphylococcus aureus and Candida species, highlighting its potential therapeutic applications .
Q & A
Q. Optimization Tips :
Q. Table 1: Representative Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaOEt, EtOH, 90°C, 4h | 80% | |
| Chlorination | PPh₃, CCl₄, 1,2-DCE, 70°C, 3h | 51% | |
| Boc Protection | Boc₂O, NH₄HCO₂, Pd(OH)₂/C, reflux | 80% |
Advanced: How does stereochemistry at the 2-methyl position influence PROTAC design and degradation efficiency?
Methodological Answer:
The (S)- and (R)-enantiomers of the 2-methyl group exhibit distinct binding affinities to E3 ligases in PROTACs. For example:
- Enantiomer-Specific Activity : (S)-configured derivatives show higher binding to VHL E3 ligase due to optimal hydrophobic interactions in the ligand-binding pocket .
- Degradation Efficiency : In PROTAC YF135, the (S)-enantiomer achieved >90% KRASG12C degradation at 100 nM, while the (R)-enantiomer showed <30% efficacy under identical conditions .
Q. Experimental Design :
- Synthesize both enantiomers via chiral resolution or asymmetric catalysis .
- Evaluate degradation via Western blotting (target protein) and cellular viability assays (e.g., IC₅₀ in cancer cell lines) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry. Key signals include:
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 284.1 [M+H]⁺ for chlorinated intermediate) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O gradient) .
Advanced: How can crystallographic data resolve contradictions in structural assignments?
Methodological Answer:
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space Group | P2₁2₁2₁ | |
| R-factor | <0.05 | |
| Resolution | 0.84 Å |
Basic: How to mitigate hazards during synthesis and handling?
Methodological Answer:
- Chlorination Step : Use a fume hood due to CCl₄ toxicity (carcinogenic). Substitute with safer chlorinating agents (e.g., POCl₃) if feasible .
- Pd Catalysts : Filter reactions through Celite to remove residual Pd, reducing heavy metal contamination .
- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Q. Safety Data :
- logP : 3.01 (indicative of moderate lipophilicity; handle with nitrile gloves) .
- Environmental Hazard : Classified as hazardous to aquatic life (Chronic Category 3); avoid aqueous release .
Advanced: What mechanistic insights explain the compound’s role in VEGFR-2 inhibition?
Methodological Answer:
- Binding Mode : The pyridopyrimidine core acts as a ATP-competitive inhibitor, with the tert-butyl group enhancing hydrophobic interactions in the VEGFR-2 kinase pocket .
- Kinase Selectivity : Methyl substitution at position 2 reduces off-target effects (e.g., IC₅₀ for VEGFR-2: 2 nM vs. PDGFR: >1,000 nM) .
- In Vivo Efficacy : In AMD models, sustained ocular retention (>24h) correlates with tert-butyl ester’s slow hydrolysis to the active carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
